Non-6-en-1-yl acetate
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Overview
Description
Non-6-en-1-yl acetate, also known as (Z)-6-nonen-1-yl acetate, is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It is a clear, colorless liquid with a melon-like aroma . This compound is used in various applications, including as a flavoring agent and in scientific research.
Preparation Methods
Non-6-en-1-yl acetate can be synthesized through several methods. One common synthetic route involves the esterification of 6-nonen-1-ol with acetic acid in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the acetate ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Non-6-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetate ester back to the corresponding alcohol, 6-nonen-1-ol.
Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Non-6-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including its effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of non-6-en-1-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in flavoring or therapeutic applications.
Comparison with Similar Compounds
Non-6-en-1-yl acetate can be compared with other similar compounds, such as:
6-Nonen-1-ol: The alcohol precursor to this compound, which has similar chemical properties but lacks the acetate ester group.
Non-6-en-1-yl propionate: A similar ester compound where the acetate group is replaced by a propionate group, resulting in different chemical and physical properties.
Non-6-en-1-yl butyrate: Another ester compound with a butyrate group, which also has distinct properties compared to this compound.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical reactivity and aroma characteristics compared to its analogs .
Properties
IUPAC Name |
non-6-enyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5H,3,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRXMRZQBMFKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCOC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868393 |
Source
|
Record name | Non-6-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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